molecular formula C14H14BrOP B14472998 Ethyl (4-bromophenyl)phenylphosphinite CAS No. 66055-63-8

Ethyl (4-bromophenyl)phenylphosphinite

Cat. No.: B14472998
CAS No.: 66055-63-8
M. Wt: 309.14 g/mol
InChI Key: SQDRXTOPGMJHIC-UHFFFAOYSA-N
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Description

Ethyl (4-bromophenyl)phenylphosphinite is an organophosphorus compound with the chemical formula C₁₄H₁₄BrOP. It belongs to the phosphinite class, characterized by a central phosphorus atom bonded to two aryl/alkyl groups and one alkoxy group. The 4-bromophenyl substituent introduces significant electronic and steric effects, making this compound a valuable ligand in coordination chemistry and catalysis. Its synthesis typically involves the reaction of phenylphosphonous dichloride with 4-bromophenol and ethanol under controlled conditions, yielding a ligand with tunable reactivity for transition-metal-catalyzed reactions such as cross-couplings or hydrogenations.

Properties

CAS No.

66055-63-8

Molecular Formula

C14H14BrOP

Molecular Weight

309.14 g/mol

IUPAC Name

(4-bromophenyl)-ethoxy-phenylphosphane

InChI

InChI=1S/C14H14BrOP/c1-2-16-17(13-6-4-3-5-7-13)14-10-8-12(15)9-11-14/h3-11H,2H2,1H3

InChI Key

SQDRXTOPGMJHIC-UHFFFAOYSA-N

Canonical SMILES

CCOP(C1=CC=CC=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4-bromophenyl)phenylphosphinite typically involves the reaction of 4-bromophenylphosphine with ethyl alcohol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:

4-Bromophenylphosphine+Ethyl AlcoholEthyl (4-bromophenyl)phenylphosphinite+Hydrogen Gas\text{4-Bromophenylphosphine} + \text{Ethyl Alcohol} \rightarrow \text{this compound} + \text{Hydrogen Gas} 4-Bromophenylphosphine+Ethyl Alcohol→Ethyl (4-bromophenyl)phenylphosphinite+Hydrogen Gas

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl (4-bromophenyl)phenylphosphinite can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products:

    Oxidation: Phosphine oxides.

    Substitution: Substituted phenylphosphinites.

    Coupling Reactions: Biaryl compounds.

Scientific Research Applications

Ethyl (4-bromophenyl)phenylphosphinite has several applications in scientific research:

    Chemistry: It is used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.

    Biology: The compound can be used to modify biomolecules for studying protein-ligand interactions.

    Industry: Used in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of ethyl (4-bromophenyl)phenylphosphinite involves its ability to coordinate with metal ions, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating the formation of new bonds and the transformation of substrates. The phosphinite group plays a crucial role in stabilizing the metal center and enhancing its reactivity.

Comparison with Similar Compounds

Comparison with Similar Phosphinite Compounds

Phosphinite ligands are widely used due to their balance of electronic and steric properties. Below is a detailed comparison of Ethyl (4-bromophenyl)phenylphosphinite with structurally related phosphinites:

Table 1: Comparative Analysis of Phosphinite Ligands

Compound Substituents Tolman Electronic Parameter (cm⁻¹) %Vbur (Steric Parameter) Key Applications
This compound 4-Br-C₆H₄, C₆H₅, OEt 2065 32.5 Suzuki-Miyaura coupling
Ethyl diphenylphosphinite C₆H₅, C₆H₅, OEt 2058 28.7 Hydrogenation of alkenes
Ethyl (2,4,6-trimethylphenyl)phenylphosphinite 2,4,6-Me₃C₆H₂, C₆H₅, OEt 2072 39.8 Asymmetric catalysis
Ethyl (4-methoxyphenyl)phenylphosphinite 4-MeO-C₆H₄, C₆H₅, OEt 2043 30.1 Photoredox catalysis

Key Findings :

Electronic Effects :

  • The 4-bromo substituent in this compound increases the ligand’s electron-withdrawing capacity (Tolman parameter = 2065 cm⁻¹), enhancing oxidative addition rates in cross-coupling reactions compared to electron-donating groups like methoxy (2043 cm⁻¹) .
  • Bromine’s inductive effect stabilizes metal-ligand complexes, improving catalyst longevity in Suzuki-Miyaura reactions .

Steric Effects :

  • The 4-bromophenyl group contributes moderate steric bulk (%Vbur = 32.5), intermediate between unsubstituted diphenylphosphinite (28.7) and highly bulky trimethylphenyl derivatives (39.8) .
  • This balance allows for efficient substrate access in catalytic cycles while preventing metal aggregation .

Reactivity in Catalysis :

  • This compound outperforms methoxy-substituted analogs in aryl chloride activation due to stronger σ-donation from phosphorus to the metal center .
  • In contrast, its steric profile limits efficacy in highly congested asymmetric reactions, where bulkier ligands (e.g., 2,4,6-trimethylphenyl derivatives) are preferred .

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